S1P₁ Receptor Antagonism: Target Compound vs. S1P₂–S1P₅ Selectivity Window
TASP0277308 (the target compound) demonstrates potent and highly selective antagonism at the S1P₁ receptor. In competitive binding assays against 0.1 nM S1P, the compound inhibits mouse S1P₁ with an IC₅₀ of 2.7 nM, while activity at human S1P₂, S1P₃, S1P₄, and S1P₅ receptors is negligible (IC₅₀ >8.7 μM), yielding a >3,200-fold selectivity window [1]. Other 4-amino-1,2,4-triazole-3-thione Schiff bases, such as those with phenyl or 4-fluorophenyl substituents, have not been reported to possess S1P₁ antagonist activity; their documented biological profiles are limited to antimicrobial or antifungal endpoints [2]. This selectivity profile is critical for immunological applications where off-target S1P₃ antagonism is associated with cardiovascular toxicity.
| Evidence Dimension | S1P₁ receptor binding affinity (IC₅₀) and selectivity vs. S1P₂–S1P₅ |
|---|---|
| Target Compound Data | Mouse S1P₁ IC₅₀ = 2.7 nM; Human S1P₁ IC₅₀ = 4.2 nM; S1P₂–S1P₅ IC₅₀ >8.7 μM (selectivity >3,200-fold) [1] |
| Comparator Or Baseline | Closely related 4-substituted 1,2,4-triazole-3-thione Schiff bases (e.g., 4-fluorophenyl analogs): No S1P₁ activity reported; primary activity is antimicrobial [2] |
| Quantified Difference | >3,200-fold selectivity for S1P₁ over other S1P subtypes for the target compound; comparator compounds lack documented S1P receptor activity entirely |
| Conditions | Competitive binding assay using 0.1 nM S1P as radioligand; human and mouse S1P receptor subtypes expressed in CHO cells [1]. |
Why This Matters
The >3,200-fold S1P₁ selectivity margin means TASP0277308 can achieve immunomodulation without the bradycardia risk associated with S1P₃ agonism/antagonism, making it uniquely suitable for preclinical autoimmune disease models where cardiovascular safety is a concern.
- [1] Fujii, Y.; Hirayama, T.; Ohtake, H.; Ono, N.; Inoue, T.; Sakurai, T.; Takayama, T.; Matsumoto, K.; Tsukahara, N.; Hidano, S.; Harima, N.; Nakazawa, K.; Igarashi, Y.; Goitsuka, R. Amelioration of collagen-induced arthritis by a novel S1P1 antagonist with immunomodulatory activities. J. Immunol. 2012, 188 (1), 206–215. https://doi.org/10.4049/jimmunol.1101537. View Source
- [2] El-Emam, N. A.; Moustafa, M. A. A.; Mohamed, A. A. B.; Blacque, O.; Habib, E.-S. E. Synthesis, characterization, molecular structures, antimicrobial and anti-proliferative activities of thiophene-linked 1,2,4-triazoles and condensed triazoles. Journal of Molecular Structure 2025, 1326, 141129. https://doi.org/10.1016/j.molstruc.2025.141129. View Source
